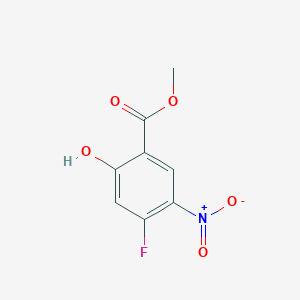

Methyl 2-hydroxy-4-fluoro-5-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-hydroxy-4-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a methyl ester group, a hydroxyl group, a fluorine atom, and a nitro group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-4-fluoro-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 2-hydroxy-4-fluorobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-4-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of methyl 2-oxo-4-fluoro-5-nitrobenzoate.

Reduction: Formation of methyl 2-hydroxy-4-fluoro-5-aminobenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7). The mechanism of action includes:

- Induction of Apoptosis : Methyl 2-hydroxy-4-fluoro-5-nitrobenzoate triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle at the S phase, inhibiting cancer cell proliferation.

In a study involving MCF-7 cells, the compound exhibited an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM) .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest it may inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. This potential makes it a candidate for further development in antibiotic therapies .

Interaction with Biological Molecules : Research indicates that this compound may interact with DNA or proteins, potentially leading to mutagenic effects. Such interactions warrant further investigation to elucidate specific mechanisms and biological implications .

Agrochemical Applications

The presence of the nitro and fluorine substituents in this compound enhances its reactivity and biological activity, making it suitable for use in agrochemicals. Compounds with similar structures are often explored for their herbicidal or insecticidal properties. The unique combination of functional groups may contribute to effective pest management strategies .

Synthetic Chemistry Applications

This compound serves as a valuable building block in synthetic chemistry. Its unique structure allows it to be utilized in the synthesis of more complex molecules. The compound can be modified through various chemical reactions to create derivatives with tailored properties for specific applications .

Case Study 1: Anticancer Activity

In a study focused on breast cancer treatment, this compound was tested on MCF-7 cells. The findings indicated that the compound effectively induced apoptosis and arrested the cell cycle at specific phases, demonstrating its potential as an anticancer agent.

| Parameter | Value |

|---|---|

| IC50 Value | 1.30 µM |

| Comparison Drug | SAHA (17.25 µM) |

Case Study 2: Antimicrobial Evaluation

A preliminary study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of methyl 2-hydroxy-4-fluoro-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl and fluorine groups can form hydrogen bonds and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-fluoro-5-nitrobenzoate

- Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate

- Methyl 4-fluoro-2-nitrobenzoate

Uniqueness

Methyl 2-hydroxy-4-fluoro-5-nitrobenzoate is unique due to the specific arrangement of functional groups on the benzene ring. The presence of both a hydroxyl group and a nitro group in ortho positions relative to each other can lead to unique chemical reactivity and biological activity compared to other similar compounds.

Biologische Aktivität

Methyl 2-hydroxy-4-fluoro-5-nitrobenzoate is an organic compound notable for its unique structure, which includes a hydroxyl group, a fluorine atom, and a nitro group attached to a benzoate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

The molecular formula of this compound is C8H7F1N2O4, with a molecular weight of approximately 215.14 g/mol. Its synthesis can be achieved through several methodologies, including nucleophilic substitution and esterification reactions involving appropriate precursors.

The mechanism of action for this compound is multifaceted:

- Enzyme Interactions : The compound may interact with specific enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate electron transfer reactions, while the hydroxyl group can engage in hydrogen bonding, influencing binding affinities and specificities.

- Potential Mutagenicity : Research indicates that compounds with similar structures may interact with DNA or proteins, potentially leading to mutagenic effects. Further studies are needed to clarify the specific interactions and mechanisms involved.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its structural features may contribute to its effectiveness in disrupting microbial cell functions.

- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

- Cytotoxicity : In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may possess selective cytotoxicity, making it a candidate for further investigation in cancer therapy .

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate | Hydroxyl and nitro groups | Different position of substituents |

| Methyl 2-chloro-4-fluoro-5-nitrobenzoate | Chlorine instead of hydroxyl | Higher reactivity due to chlorine |

| Methyl 3-amino-4-fluorobenzoate | Amino group instead of nitro | Potentially different biological activity |

| Methyl 3-nitrobenzoate | Only one nitro group | Simpler structure with less reactivity |

Future Directions and Research Opportunities

The biological activity of this compound presents numerous avenues for future research:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects are necessary.

- Structure-Activity Relationship (SAR) : Exploring how modifications to its structure affect biological activity could lead to more potent derivatives.

- Clinical Trials : Given its promising preclinical data, advancing this compound into clinical trials could provide insights into its therapeutic potential.

Eigenschaften

Molekularformel |

C8H6FNO5 |

|---|---|

Molekulargewicht |

215.13 g/mol |

IUPAC-Name |

methyl 4-fluoro-2-hydroxy-5-nitrobenzoate |

InChI |

InChI=1S/C8H6FNO5/c1-15-8(12)4-2-6(10(13)14)5(9)3-7(4)11/h2-3,11H,1H3 |

InChI-Schlüssel |

KFNVLRGBXZZUST-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC(=C(C=C1O)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.